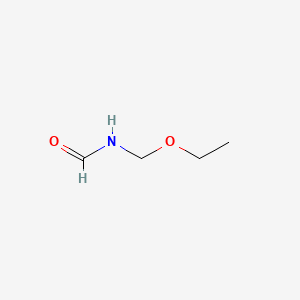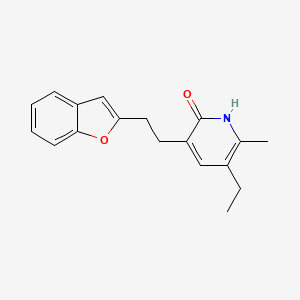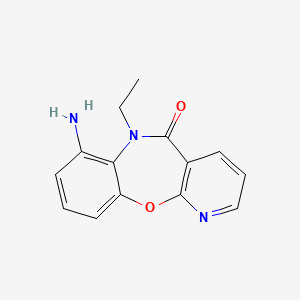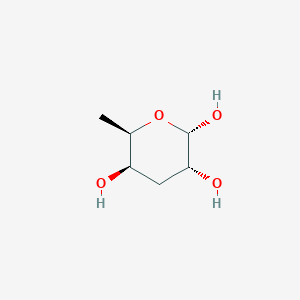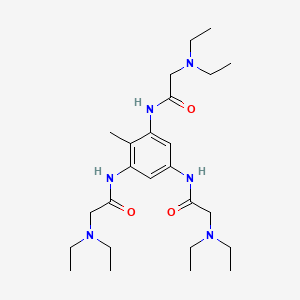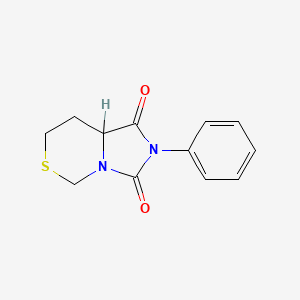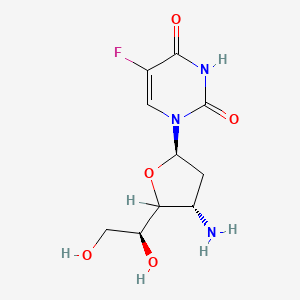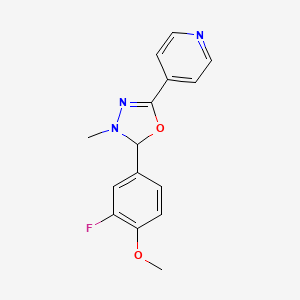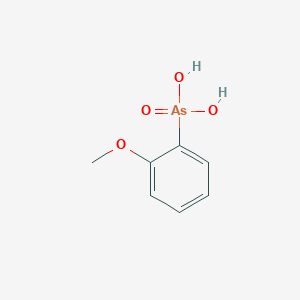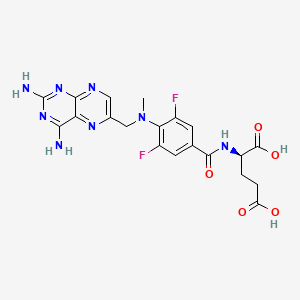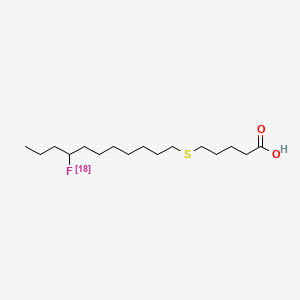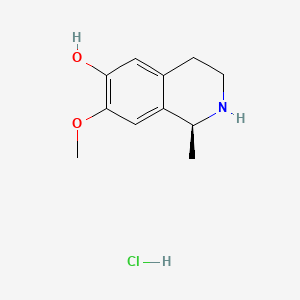
(-)-Salsoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Salsoline hydrochloride: is a chemical compound that belongs to the class of isoquinoline alkaloids. It is a derivative of salsoline, which is found in various plant species. This compound is of interest due to its potential pharmacological properties and its role in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Salsoline hydrochloride typically involves the reduction of salsoline. One common method is the catalytic hydrogenation of salsoline in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-Salsoline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-Salsoline hydrochloride is used as a precursor for the synthesis of more complex isoquinoline derivatives. It serves as a building block in the development of new compounds with potential pharmacological activities.
Biology: In biological research, this compound is studied for its effects on various biological systems. It has been shown to interact with neurotransmitter receptors and enzymes, making it a valuable tool in neuropharmacology studies.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in the treatment of neurological disorders due to its ability to modulate neurotransmitter activity.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are employed in the synthesis of active pharmaceutical ingredients and crop protection agents.
Mécanisme D'action
The mechanism of action of (-)-Salsoline hydrochloride involves its interaction with neurotransmitter receptors and enzymes. It acts as an agonist or antagonist at various receptor sites, modulating the activity of neurotransmitters such as dopamine and serotonin. This modulation affects neuronal signaling pathways, leading to changes in physiological and behavioral responses.
Comparaison Avec Des Composés Similaires
Salsoline: The parent compound from which (-)-Salsoline hydrochloride is derived.
Tetrahydroisoquinoline: A reduced form of salsoline with similar pharmacological properties.
Quinoline: An oxidized derivative of salsoline with distinct chemical and biological activities.
Uniqueness: this compound is unique due to its specific stereochemistry and its ability to interact with multiple neurotransmitter systems. This makes it a versatile compound in both research and therapeutic applications.
Propriétés
Numéro CAS |
881-26-5 |
|---|---|
Formule moléculaire |
C11H16ClNO2 |
Poids moléculaire |
229.70 g/mol |
Nom IUPAC |
(1S)-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7;/h5-7,12-13H,3-4H2,1-2H3;1H/t7-;/m0./s1 |
Clé InChI |
PZZVNEZKNWRZEG-FJXQXJEOSA-N |
SMILES isomérique |
C[C@H]1C2=CC(=C(C=C2CCN1)O)OC.Cl |
SMILES canonique |
CC1C2=CC(=C(C=C2CCN1)O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


